molecular formula C27H33FN2O3S B2931203 3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892781-51-0

3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B2931203
CAS RN: 892781-51-0
M. Wt: 484.63
InChI Key: ACQTVOUDDQQPMW-UHFFFAOYSA-N
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Description

3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes

Fluorescent molecular probes are crucial for biological and chemical research, providing a means to visualize and quantify biological processes. Compounds with structures similar to the queried chemical have been investigated for their potential as fluorescent markers. For example, certain derivatives have been explored for their solvatochromic properties, which are highly dependent on solvent polarity, suggesting applications in developing ultrasensitive fluorescent molecular probes for biological events and processes analysis (Diwu et al., 1997).

Antimicrobial Activity

Compounds containing quinoline and sulfonyl groups have been studied for their antimicrobial properties. Such chemical structures are often synthesized to explore their effectiveness against various bacteria and fungi. For instance, the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown that some of these compounds exhibit high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi, indicating potential applications in developing new antibacterial and antifungal agents (Fadda et al., 2016).

Catalysis and Synthetic Chemistry

The sulfonyl and quinoline moieties are commonly utilized in catalysis and synthetic chemistry, aiding in the synthesis of complex molecules. Research has demonstrated the use of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, showcasing the versatility of sulfonyl-containing compounds in materials science (Bae et al., 2009).

Photodynamic Therapy (PDT)

Quinoline derivatives, especially those modified with sulfonyl groups, are explored for their roles in photodynamic therapy, a treatment method that uses light-sensitive compounds to target and destroy cancer cells. The generation of singlet oxygen and photooxidation processes are critical for the effectiveness of PDT, with certain sulfonyl-quinoline compounds serving as potent photosensitizers (Li & Ye, 2019).

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-6-9-29-16-26(34(32,33)25-11-17(2)7-8-20(25)5)27(31)21-12-22(28)24(13-23(21)29)30-14-18(3)10-19(4)15-30/h7-8,11-13,16,18-19H,6,9-10,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQTVOUDDQQPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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